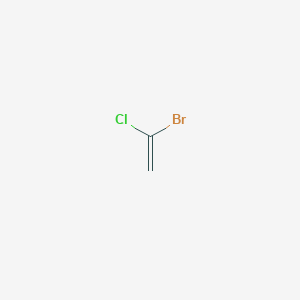

Ethene, 1-bromo-1-chloro-

Description

Historical Context and Evolution of Research on Halogenated Alkenes

The study of halogenated alkenes dates back to the early days of organic chemistry. wikipedia.org Initially, research focused on fundamental reactions like the addition of halogens to alkenes, which yields 1,2-dihalides. libretexts.orgpressbooks.pub This process, known as halogenation, is a classic example of an electrophilic addition reaction. libretexts.org Over the years, the understanding of these reactions has evolved significantly, with the proposal of intermediates like the halonium ion (bromonium or chloronium ion) to explain the observed stereochemistry. libretexts.org The development of new analytical techniques and theoretical models has allowed for a more detailed investigation of reaction mechanisms and the properties of these compounds.

The industrial production of compounds like 1,2-dichloroethane (B1671644) highlights the commercial importance of halogenation reactions. libretexts.org Furthermore, the discovery of naturally occurring organobromine compounds, often produced through enzyme-catalyzed free radical pathways, has expanded the scope of research in this area. wikipedia.org

Significance of Dihaloethenes in Organic Synthesis and Mechanistic Studies

Dihaloethenes, which possess two halogen atoms, are particularly important in organic synthesis. They serve as versatile intermediates for the creation of more complex molecules. The presence of two halogen atoms provides multiple reaction sites, allowing for a range of transformations.

Mechanistic studies involving dihaloethenes have been crucial in advancing the understanding of various reaction types. For instance, the study of elimination reactions from dihaloalkanes provides insights into the formation of alkenes and alkynes. The stereochemistry of addition and elimination reactions involving these compounds helps to elucidate the intricate details of reaction pathways. libretexts.orgchemistrysteps.com

Scope and Research Directions for Ethene, 1-bromo-1-chloro-

"Ethene, 1-bromo-1-chloro-", with the chemical formula C₂H₂BrCl, is a specific dihaloethene that presents unique opportunities for research. nist.govnist.gov Its asymmetry, with two different halogen atoms attached to the same carbon, makes it an interesting substrate for studying regioselectivity and stereoselectivity in various reactions.

Current and future research on "Ethene, 1-bromo-1-chloro-" is likely to focus on several key areas:

Novel Synthetic Methodologies: Developing new and efficient methods for the synthesis of "Ethene, 1-bromo-1-chloro-" and its derivatives is an ongoing area of interest.

Reaction Mechanisms: Detailed mechanistic investigations of its reactions with various reagents will continue to provide fundamental insights into organic reaction theory.

Polymer Chemistry: Halogenated ethenes can be used as monomers in polymerization reactions. Exploring the potential of "Ethene, 1-bromo-1-chloro-" in this context could lead to new materials with unique properties.

Medicinal Chemistry: Halogenated compounds are prevalent in many pharmaceuticals. While this article does not delve into dosage or adverse effects, the potential of "Ethene, 1-bromo-1-chloro-" as a scaffold or intermediate in the synthesis of biologically active molecules is a valid area of academic inquiry.

Properties of Ethene, 1-bromo-1-chloro-

The fundamental properties of "Ethene, 1-bromo-1-chloro-" are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₂H₂BrCl nist.govnist.gov |

| Molecular Weight | 141.394 g/mol nist.govnist.gov |

| CAS Registry Number | 17759-85-2 nist.govnist.gov |

| IUPAC Name | 1-bromo-1-chloroethene chemspider.com |

Spectroscopic data is essential for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides infrared (IR) spectrum data for "Ethene, 1-bromo-1-chloro-". nist.gov

Structure

2D Structure

Properties

CAS No. |

17759-85-2 |

|---|---|

Molecular Formula |

C2H2BrCl |

Molecular Weight |

141.39 g/mol |

IUPAC Name |

1-bromo-1-chloroethene |

InChI |

InChI=1S/C2H2BrCl/c1-2(3)4/h1H2 |

InChI Key |

DQIRHMDFDOXWHX-UHFFFAOYSA-N |

SMILES |

C=C(Cl)Br |

Canonical SMILES |

C=C(Cl)Br |

Other CAS No. |

17759-85-2 |

Origin of Product |

United States |

Molecular Structure, Stereochemistry, and Theoretical Investigations

Structural Characterization and Geometrical Considerations

The structural framework of Ethene, 1-bromo-1-chloro- is built upon a double bond between two carbon atoms, with a bromine and a chlorine atom attached to one of the carbon atoms. smolecule.com

Molecular Geometry and Bond Parameters

The molecule is planar, a characteristic feature of ethene derivatives where the two carbon atoms are sp²-hybridized. quora.com This planarity has significant implications for its symmetry and spectroscopic properties.

Table 1: General Properties of Ethene, 1-bromo-1-chloro-

| Property | Value |

| Molecular Formula | C₂H₂BrCl |

| Molecular Weight | 141.394 g/mol nist.gov |

| CAS Number | 17759-85-2 nist.gov |

| IUPAC Name | 1-bromo-1-chloroethene smolecule.com |

Conformational Analysis and Isomerism (e.g., E/Z Stereoisomerism)

Due to the presence of four different substituents around the carbon-carbon double bond (H, H, Br, and Cl), Ethene, 1-bromo-1-chloro- can exhibit E/Z isomerism. doubtnut.comsavemyexams.com This type of stereoisomerism arises from the restricted rotation about the C=C double bond. rsc.org

The designation of E/Z isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. savemyexams.com In 1-bromo-1-chloroethene, on the carbon atom bonded to the halogens, bromine has a higher priority than chlorine due to its higher atomic number. On the other carbon atom, the two hydrogen atoms are identical, which simplifies the analysis. However, for a related compound like 1-bromo-1,2-dichloroethene, where the second carbon is also substituted, the E/Z designation becomes crucial for distinguishing between stereoisomers. doubtnut.com For Ethene, 1-bromo-1-chloro- itself, since one carbon has two identical hydrogen atoms, it does not exhibit E/Z isomerism.

Molecular Symmetry and Point Group Analysis

The planarity of the Ethene, 1-bromo-1-chloro- molecule is a key factor in its symmetry. All the atoms lie in the same plane, which itself constitutes a plane of symmetry. stackexchange.com This places the molecule in the Cₛ point group, which is characterized by the presence of a mirror plane (σ) and an identity element (E). stackexchange.comyoutube.com The molecule does not possess a center of inversion or any rotational axes other than the trivial C₁ axis. youtube.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like Ethene, 1-bromo-1-chloro-.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reaction mechanisms of organic compounds. nih.gov DFT calculations can provide insights into the molecule's reactivity, such as its susceptibility to electrophilic addition or nucleophilic substitution reactions. smolecule.com For halogenated alkenes, the choice of functional and basis set is critical for obtaining accurate results. researchgate.net Hybrid functionals like B3LYP are often employed for their balance of accuracy and computational cost in studying main-group elements. researchgate.net These calculations can elucidate the electronic distribution and predict sites of reactivity within the molecule.

Ab Initio and Composite Methods for Structural and Spectroscopic Property Prediction

High-level ab initio and composite methods are employed for the accurate prediction of molecular structures and spectroscopic properties. mdpi.comsns.it These methods, such as coupled-cluster (CC) theory combined with basis-set extrapolation techniques, can provide highly accurate equilibrium geometries and vibrational frequencies. mdpi.comsns.it For halogenated compounds, relativistic effects can become significant, and advanced computational approaches are necessary to account for them. osti.gov These theoretical predictions are crucial for interpreting experimental data, such as infrared spectra, and for a comprehensive understanding of the molecule's behavior. mdpi.comnist.gov

Molecular Electron Density Theory (MEDT) in Reaction Analysis

Currently, there is no published research applying Molecular Electron Density Theory specifically to the reactions of Ethene, 1-bromo-1-chloro-. Therefore, no detailed research findings or data tables can be provided for this section.

Synthetic Methodologies and Synthetic Utility

Direct Synthetic Routes to Ethene, 1-bromo-1-chloro-

Direct methods for the synthesis of Ethene, 1-bromo-1-chloro- primarily involve the addition of halogens or hydrogen halides to unsaturated carbon-carbon bonds.

Halogenation of Alkenes and Alkynes

The halogenation of alkynes is a fundamental method for producing vicinal dihalides and haloalkenes. The synthesis of Ethene, 1-bromo-1-chloro- can be accomplished through the reaction of ethyne (B1235809) (acetylene) with a source of bromine and chlorine. ontosight.ai A common approach is the electrophilic addition of an interhalogen compound, such as bromine monochloride (BrCl), across the triple bond of ethyne.

The reaction proceeds via an electrophilic addition mechanism. The pi bond of the alkyne attacks the more electropositive bromine atom of BrCl, leading to the formation of a bridged halonium ion intermediate. Subsequent backside attack by the chloride ion on one of the carbon atoms of the ring opens the bridge, resulting in the formation of Ethene, 1-bromo-1-chloro-. The stereochemistry of the addition is typically anti, leading to the formation of the (E)-isomer as the major product. nih.gov

Studies on the addition of BrCl to various alkynes have shown that the regioselectivity can be influenced by the solvent and the presence of additives like pyridine. nih.gov For instance, reactions in dichloromethane (B109758) often yield (Z)-anti-Markovnikov products as the major isomers. nih.gov

Addition of Halogen Acids to Ethyne

The addition of hydrogen halides (HX) to alkynes is another established route for the synthesis of haloalkenes and geminal dihalides. libretexts.org The synthesis of Ethene, 1-bromo-1-chloro- via this method would involve the sequential or simultaneous addition of hydrogen bromide (HBr) and hydrogen chloride (HCl) to ethyne.

This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. youtube.com The reaction can proceed in one or two steps. The addition of one equivalent of a hydrogen halide to ethyne yields a vinyl halide (e.g., bromoethene or chloroethene). libretexts.orgchemguide.co.uk A second addition of a different hydrogen halide to the resulting vinyl halide would then produce the target 1,1-dihaloethane. However, to obtain Ethene, 1-bromo-1-chloro-, the reaction conditions must be carefully controlled to favor the addition of one mole of each hydrogen halide across the triple bond. The rate of reaction is typically faster for HBr than for HCl due to the lower bond strength of HBr. libretexts.orgchemguide.co.uk

Advanced Synthetic Approaches and Intermediate Chemistry

Modern synthetic chemistry offers more sophisticated methods for creating bromoalkenes, including the use of organometallic reagents and energy-efficient techniques that allow for greater control over stereochemistry.

Synthesis of Related Organometallic Reagents (e.g., 1-Bromo-1-lithioethene)

Organometallic reagents are powerful tools in organic synthesis. 1-Bromo-1-lithioethene is a practical and versatile organolithium reagent that serves as a synthetic equivalent of a 1-bromo-1-ethenyl anion. Its preparation involves the reaction of a suitable precursor with a strong lithium base at very low temperatures.

This reagent undergoes efficient 1,2-addition to a variety of electrophiles, including aldehydes and ketones, to produce 2-bromo-1-alken-3-ols in moderate to excellent yields. These reactions exhibit high diastereoselectivity, particularly with substrates like α-siloxy aldehydes and protected ketopyranose sugars. The utility of 1-bromo-1-lithioethene extends to reactions with other electrophiles, providing access to a range of 1-substituted 1-bromoethene products.

Table 1: Reactions of 1-Bromo-1-lithioethene with Various Electrophiles

| Electrophile | Product | Yield (%) |

| Cyclohexanone | 1-(1-Bromovinyl)cyclohexan-1-ol | 85 |

| Benzaldehyde | 2-Bromo-1-phenylprop-2-en-1-ol | 92 |

| Acetone | 2-Bromo-3-methylbut-3-en-2-ol | 78 |

| Tributyltin chloride | (1-Bromovinyl)tributylstannane | 89 |

| Iodine | 1-Bromo-1-iodoethene | 75 |

Data synthesized from studies on the reactivity of 1-bromo-1-lithioethene.

Stereoselective Synthesis of Bromoalkenes (e.g., (Z)-1-Bromo-1-alkenes)

Achieving specific stereochemistry is a critical goal in modern organic synthesis. Several advanced methods have been developed for the stereoselective synthesis of bromoalkenes, particularly the (Z)-isomers, which are important building blocks for natural products. researchgate.net

One effective strategy involves the Pd-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH), which stereoselectively produces (Z)-1-bromo-1-alkenes. researchgate.net Another powerful technique is the hydroboration of 1-bromo-1-alkynes, followed by migratory insertion and subsequent cross-coupling reactions, which allows for the highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes. Furthermore, copper(I)-catalyzed alkylboration of terminal allenes has been shown to produce (Z)-alkenyl boronates, which are versatile intermediates for creating stereodefined alkenes. rsc.org These organoborane intermediates are valuable in Suzuki-Miyaura cross-coupling reactions to form complex molecules with high stereospecificity. rsc.org

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technology that can dramatically reduce reaction times, increase yields, and minimize the use of solvents. anton-paar.comyoutube.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to enhanced reaction rates and cleaner product profiles compared to conventional heating methods. anton-paar.comyoutube.com

The application of microwave energy has been successfully demonstrated in the synthesis of various halogenated compounds. For example, the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids can be achieved in high yields and with significant rate acceleration using microwave irradiation. organic-chemistry.org The reaction, which involves debrominative decarboxylation, is completed in minutes under microwave heating, compared to hours with conventional methods. organic-chemistry.org Microwave promotion has also been effectively used in palladium-catalyzed reactions, such as the cyanation of vinyl bromides to form vinyl nitriles, showcasing the broad applicability of this technology in synthesizing functionalized alkenes. researchgate.net The scalability of microwave-assisted reactions is also being explored using continuous-flow reactors, which offers a promising avenue for larger-scale production. acs.org

Ethene, 1-bromo-1-chloro- as a Versatile Synthetic Building Block

Ethene, 1-bromo-1-chloro-, a halogenated alkene, serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the carbon-carbon double bond and the two distinct halogen atoms (bromine and chlorine) attached to one of the sp²-hybridized carbons. This unique combination of functional groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. nist.gov

The reactivity of the double bond allows for various addition reactions, while the carbon-halogen bonds are susceptible to nucleophilic substitution and form the basis for participation in a variety of powerful cross-coupling reactions. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond can, under appropriate conditions, allow for selective functionalization, further enhancing its synthetic potential.

Addition Reactions

The electron-rich double bond in Ethene, 1-bromo-1-chloro- can undergo addition reactions. For instance, the addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond can lead to the formation of polyhalogenated alkanes. libretexts.orgncert.nic.in These reactions are fundamental in organic chemistry for the introduction of multiple functional groups and for testing for the presence of unsaturation. ncert.nic.in

Cross-Coupling Reactions

Perhaps the most significant application of haloalkenes like Ethene, 1-bromo-1-chloro- is in the realm of metal-catalyzed cross-coupling reactions. These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. libretexts.orgresearchgate.net

In these reactions, the haloalkene acts as an electrophilic partner, coupling with an organometallic nucleophile. The general scheme involves the oxidative addition of the carbon-halogen bond to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The presence of both bromine and chlorine offers the potential for sequential, selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive towards oxidative addition than the carbon-chlorine bond. This allows for the stepwise introduction of two different substituents at the same carbon atom.

Aryl fluoroalkenyl ethers, which contain chlorine and bromine atoms, have been synthesized from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide. These multi-halogenated alkene products can then undergo further transformations, such as the Sonogashira cross-coupling reaction, to produce highly functionalized enyne structures. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| Phenol | 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | KOH, 80 °C, 4.5 h | 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | 85% |

The versatility of haloalkenes in cross-coupling is demonstrated by the variety of organometallic reagents that can be employed, leading to a wide array of products.

| Reaction Name | Organometallic Reagent | General Product Class |

|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Substituted styrenes, biaryls |

| Sonogashira Coupling | Terminal alkyne | Conjugated enynes |

| Stille Coupling | Organostannane | Substituted alkenes |

| Gilman Reagent Coupling | Lithium diorganocuprate | Alkyl/Aryl substituted alkenes |

Cycloaddition Reactions

The double bond in Ethene, 1-bromo-1-chloro- also allows it to participate in cycloaddition reactions. These are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct, creating new sigma bonds. libretexts.orglibretexts.org A classic example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene). The halogen substituents on Ethene, 1-bromo-1-chloro- would influence the electronics of the double bond, affecting its reactivity as a dienophile and the properties of the resulting cyclic product.

Reactivity and Reaction Mechanisms

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1-bromo-1-chloroethene is an electron-rich region, making it susceptible to attack by electrophiles. However, the strong electron-withdrawing inductive effects of the bromine and chlorine atoms decrease the nucleophilicity of the double bond, rendering it less reactive towards electrophiles than ethene itself.

The mechanism of electrophilic addition proceeds in a stepwise manner. pdx.edu In the first step, the electrophile attacks the π-bond, forming a carbocation intermediate. pdx.edulibretexts.org The regioselectivity of this addition to the unsymmetrical alkene is dictated by the stability of the resulting carbocation, a principle known as Markovnikov's rule. pdx.edulibretexts.org For 1-bromo-1-chloroethene, the addition of an electrophile (E⁺) can lead to two potential carbocation intermediates:

Path A: Attack at the C2 carbon (CH₂) forms a tertiary-like carbocation stabilized by the adjacent halogen atoms.

Path B: Attack at the C1 carbon (CBrCl) forms a primary carbocation, which is significantly less stable.

Therefore, the reaction preferentially proceeds through Path A. The stability of the resulting carbocation is influenced by the opposing inductive (-I) and resonance (+R) effects of the halogens. While halogens are inductively electron-withdrawing, they can also donate a lone pair of electrons through resonance, which helps to stabilize an adjacent positive charge. Following the formation of the more stable carbocation, a nucleophile (Nu⁻) attacks to form the final addition product.

For instance, in the addition of a hydrogen halide (HX), the proton (H⁺) acts as the initial electrophile. According to Markovnikov's rule, the proton will add to the carbon atom that already bears more hydrogen atoms (the CH₂ carbon). libretexts.org This leads to the formation of the more stable carbocation at the C1 position, which is then attacked by the halide anion (X⁻).

| Reactant | Electrophile (E⁺) | Intermediate Carbocation | Final Product |

| Ethene, 1-bromo-1-chloro- | H⁺ (from HBr) | 1-bromo-1-chloroethyl cation | 1,1-Dibromo-1-chloroethane |

| Ethene, 1-bromo-1-chloro- | Br⁺ (from Br₂) | 1,2-Dibromo-1-chloronium ion / carbocation | 1,1,2-Tribromo-1-chloroethane |

If the reaction is performed with a halogen like bromine (Br₂) in the presence of a nucleophilic solvent such as water, a halohydrin can be formed. ksu.edu.sa The initial attack by bromine forms a cyclic bromonium ion intermediate. Water, being the solvent and present in high concentration, then acts as the nucleophile, attacking one of the carbons of the cyclic intermediate to yield a bromohydrin. ksu.edu.sama.edu

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic substitution at a vinylic carbon, such as the C1 of 1-bromo-1-chloroethene, is generally difficult and does not proceed via standard Sₙ1 or Sₙ2 mechanisms. doubtnut.comlibretexts.org The Sₙ2 pathway is hindered because the incoming nucleophile cannot achieve the required backside attack due to the steric hindrance of the molecule itself. libretexts.org The Sₙ1 pathway is unfavorable because the formation of a vinylic carbocation is energetically very costly.

Despite this general lack of reactivity, nucleophilic vinylic substitution can occur under specific conditions, often through more complex mechanisms such as addition-elimination (AdN-E) or metal-assisted pathways. researchgate.netacs.org

The presence of two different halogens, bromine and chlorine, introduces a competitive aspect to these reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. Therefore, in reactions where a halogen is substituted, the bromide is typically displaced preferentially.

Studies on related systems have shown that the reactivity of vinyl halides towards nucleophiles can be dramatically increased by the introduction of a lithium atom at the halogen-bearing carbon, which facilitates the substitution through a metal-assisted ionization mechanism. researchgate.net

Elimination Reactions

Ethene, 1-bromo-1-chloro- can undergo dehydrohalogenation, which is the elimination of a hydrogen atom and a halogen atom from adjacent carbons, to yield a haloalkyne. This reaction is typically promoted by a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, in a suitable solvent. ausetute.com.au

The reaction can proceed via two distinct pathways, resulting in either bromoacetylene or chloroacetylene:

Dehydrobromination: Elimination of HBr.

Dehydrochlorination: Elimination of HCl.

Given that the C-Br bond is weaker and bromide is a better leaving group than chloride, the elimination of HBr is generally the more favored pathway. The strong base abstracts a proton from the C2 carbon, followed by the departure of the bromide ion from the C1 carbon to form the alkyne.

General Reaction Scheme:

CBrCl=CH₂ + Strong Base → HC≡CBr (major) + HC≡CCl (minor)

Dihaloelimination involves the removal of both halogen atoms. In vicinal dihalides, this reaction typically yields an alkene when treated with a reagent like zinc metal. libretexts.org For a geminal dihaloalkene like 1-bromo-1-chloroethene, the reaction can proceed as a reductive dehalogenation.

Research has shown that reagents such as lithium trialkylzincates can react with 1-bromo-1-chloroalkenes to selectively remove the bromine atom, yielding a 1-chloroalkene upon hydrolysis. researchgate.net This process is a reductive debromination, a specific type of dihaloelimination where one halogen is selectively removed over the other.

Organometallic Reactions

A key reaction of 1-bromo-1-chloroethene involves the formation of an organolithium reagent, specifically 1-bromo-1-lithioethene. This highly reactive species is typically prepared via a halogen-metal exchange at very low temperatures (e.g., -110 °C). acs.orgnih.gov

This organolithium reagent is a powerful synthetic intermediate. Despite its high reactivity, it exhibits relatively low basicity at low temperatures, allowing it to undergo clean 1,2-addition to a variety of electrophiles without significant side reactions like deprotonation of the electrophile. acs.orgnih.gov

1-Bromo-1-lithioethene reacts efficiently with aldehydes and ketones to produce 2-bromo-1-alken-3-ols in good yields. acs.orgnih.gov It can also be trapped by other electrophiles, providing access to a range of substituted 1-bromoethenes. acs.orgnih.gov These reactions often proceed with high diastereoselectivity, particularly with chiral substrates. acs.orgnih.gov

The table below summarizes some of the documented reactions of 1-bromo-1-lithioethene with various electrophiles. acs.orgnih.gov

| Electrophile | Product Class |

| Aldehydes (R-CHO) | 2-Bromo-1-alken-3-ols |

| Ketones (R₂C=O) | 2-Bromo-1-alken-3-ols |

| Acylsilanes | 1-Substituted 1-bromoethenes |

| Chlorosilanes | 1-Silyl-1-bromoethenes |

| Tributyltin chloride | 1-Tributylstannyl-1-bromoethene |

| Iodine | 1-Bromo-1-iodoethene |

Grignard-Type Transformations

While direct Grignard reagent formation from 1-bromo-1-chloroethene is not extensively documented, related transformations highlight the utility of similar compounds in organometallic chemistry. For instance, Grignard reagents are typically generated by the insertion of magnesium metal into an organohalide bond. acs.org In continuous-flow systems, magnesium turnings can be activated using a mixture containing 1-bromo-2-chloroethane (B52838) to facilitate the formation of Grignard reagents from other organohalides. acs.org This process may not be a true "activation" of the magnesium itself but rather an entrainment of the Grignard reagent formation by producing catalytic magnesium halides (MgX₂). acs.org

The reactivity of Grignard reagents is exemplified by the Peterson olefination, where a (trimethylsilyl)methyl Grignard reagent reacts with an aldehyde to form an oxymagnesium intermediate, which upon acidic workup, eliminates to yield an alkene. acs.org Although not a direct reaction of 1-bromo-1-chloroethene, this illustrates a common synthetic pathway where a Grignard-type reagent is a key intermediate.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions of Related Ethene Derivatives)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. nih.govmdpi.com The [3+2] cycloaddition, in particular, involves the reaction of a three-atom component with a dipolarophile to form a five-membered ring. nih.gov These reactions are known for their high regio- and stereoselectivity. mdpi.com

While specific examples of 1-bromo-1-chloroethene in [3+2] cycloadditions are not prevalent in the reviewed literature, the reactions of related haloalkanes provide insight into potential applications. For example, the synthesis of pyrrolizidine (B1209537) and indolizidine derivatives can be achieved through a process involving the cyclization and intermolecular [3+2] cycloaddition of intermediates derived from 1-bromo-2-chloroethane or 1-bromo-3-chloropropane. mdpi.com In these sequences, the haloalkane is used to alkylate a nitrile, which is then reduced to an aldehyde. This aldehyde subsequently reacts with an amino acid to generate an azomethine ylide, the three-atom component for the [3+2] cycloaddition with a dipolarophile. mdpi.com

The regioselectivity of these cycloadditions is often very high, leading to the formation of a single regioisomer. nih.gov For instance, the reaction of pyridazinium ylides with various dipolarophiles proceeds with complete regioselectivity. nih.gov

Free Radical Chemistry

The presence of halogen atoms in 1-bromo-1-chloroethene suggests its potential involvement in free radical reactions. Halogenated hydrocarbons can undergo free-radical substitution, typically initiated by ultraviolet (UV) light. savemyexams.comsavemyexams.com This process involves three main steps: initiation, propagation, and termination. savemyexams.comsavemyexams.com

Initiation: The reaction begins with the homolytic cleavage of a halogen-halogen bond by UV energy, generating two halogen radicals. savemyexams.comsavemyexams.com

Propagation: A halogen radical then abstracts a hydrogen atom from the organic substrate, creating an alkyl radical. This radical can then react with a halogen molecule to form the halogenated product and regenerate a halogen radical, continuing the chain reaction. savemyexams.comsavemyexams.com

Termination: The reaction ceases when two radicals combine. savemyexams.com

In the context of mixed halogenation, such as the synthesis of 1-bromo-1-chloroethane, a radical substitution mechanism is involved. An ethyl radical can react with either Cl₂ or Br₂ to form a haloethane and a new halogen radical. Further halogenation of an already substituted ethane (B1197151) can also occur. For example, a chlorine radical can abstract a hydrogen from chloroethane, and the resulting radical can then react with bromine.

While these examples pertain to saturated alkanes, the principles of free radical halogenation are relevant. The double bond in 1-bromo-1-chloroethene would likely influence its reactivity in free radical processes, potentially leading to addition reactions across the double bond in addition to or instead of substitution reactions.

Detailed Mechanistic Studies

Reaction Pathway Elucidation

The elucidation of reaction pathways for halogenated compounds often involves studying their behavior under various conditions. For instance, the electrochemical reduction of dihaloalkanes has been investigated to understand the role of molecular structure on the reaction pathway. researchgate.net In the case of 1-bromo-6-chlorohexane, controlled-potential electrolysis at a silver cathode shows a two-electron cleavage of the carbon-bromine bond as the primary process. researchgate.net In contrast, for 1-chloro-6-iodohexane, the initial step is a one-electron process. researchgate.net These studies highlight how the nature of the halogen atoms influences the reaction mechanism.

Thermochemical data also provide insight into reaction pathways. For 1-bromo-1-chloroethane, the gas-phase elimination of hydrogen chloride to form vinyl bromide is thermodynamically more favorable than the elimination of hydrogen bromide to form vinyl chloride, as indicated by the lower standard enthalpy of reaction. This is consistent with bromide being a better leaving group than chloride.

Table 1: Gas Phase Reaction Thermochemistry for 1-Bromo-1-chloroethane

| Reaction | Formula | ΔrH° (kJ/mol) |

|---|---|---|

| 1-Bromo-1-chloroethane → Vinyl bromide + HCl | C₂H₄BrCl → C₂H₃Br + HCl | 66.1 ± 4.2 |

| 1-Bromo-1-chloroethane → Vinyl chloride + HBr | C₂H₄BrCl → C₂H₃Cl + HBr | 83.3 ± 0.8 |

Data sourced from the NIST Chemistry WebBook.

Stereochemical Control and Diastereoselectivity

The stereochemical outcome of a reaction is a crucial aspect of mechanistic studies. For chiral molecules like 1-bromo-1-chloroethane, which exists as (R) and (S) enantiomers, the stereochemistry of the products of nucleophilic substitution can reveal the reaction mechanism. masterorganicchemistry.com

In cycloaddition reactions involving derivatives of related haloalkanes, high diastereoselectivity is often observed. nih.govresearchgate.net For example, the cyclization of dianions of 1,3-dicarbonyl compounds with 1-bromo-2-chloroethane can afford 2-alkylidenetetrahydrofurans with very good E/Z-diastereoselectivity. nih.govresearchgate.net Similarly, domino reactions of dilithiated 1,3-dicarbonyl compounds with 1,4-dibromo-2-butene (B147587) result in the regio- and diastereoselective formation of 2-alkylidene-5-vinyltetrahydrofurans. nih.gov The alkylation of the resulting ambident carbanions with alkyl halides also proceeds with high regioselectivity and E/Z-diastereoselectivity. nih.govresearchgate.net

The Cahn-Ingold-Prelog (CIP) rules are used to assign the absolute configuration ((R) or (S)) of chiral centers. masterorganicchemistry.com This nomenclature provides an unambiguous description of the three-dimensional arrangement of substituents.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in controlling the selectivity and efficiency of chemical reactions. In the synthesis of haloalkanes, catalysts can enhance the regioselectivity. For instance, in the synthesis of 1-bromo-2-chloroethane, catalysts like aluminum chloride (AlCl₃) or iron halides can be used to increase the yield of the desired product and minimize side reactions. sinocurechem.com

The choice of catalyst can also influence the reaction mechanism. In the dehydrohalogenation of haloethanes, solid acid catalysts are proposed to promote the reaction through a carbocation mechanism. Palladium-based catalysts have been shown to be effective in various cross-coupling reactions. For example, a polystyrene resin-supported palladium(0) nanocomposite (Pd@PR) has been used as a heterogeneous catalyst for the regioselective synthesis of substituted 1,2,3-triazoles. rsc.org This catalyst can be reused multiple times with only a negligible loss of activity. rsc.org

Recent studies have even explored the selectivity of individual molecular catalysts in real-time. osti.gov By using fluorescence microscopy, it is possible to observe the instantaneous chemoselectivity of a single catalyst, revealing that catalyst selectivity can be variable in both space and time. osti.gov In the context of alkyne hydration, traces of bromoalkanes have been found to activate carbon-supported gold nanoparticles, significantly boosting the reaction rate. cnr.it

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-bromo-1-chloroethene |

| 1-bromo-2-chloroethane |

| 1-bromo-3-chloropropane |

| 1,3-dicarbonyl compounds |

| 1,4-dibromo-2-butene |

| 1-bromo-6-chlorohexane |

| 1-chloro-6-iodohexane |

| 2-alkylidenetetrahydrofurans |

| 2-alkylidene-5-vinyltetrahydrofurans |

| Aldehyde |

| Aluminum chloride |

| Amino acid |

| Azomethine ylide |

| Chloroethane |

| Cl₂ |

| Br₂ |

| Dipolarophile |

| Ethene |

| Ethyl radical |

| Grignard reagent |

| Haloalkane |

| Halogen |

| Indolizidine |

| Iron halides |

| Magnesium |

| Magnesium halides |

| Nitrile |

| (R)-1-bromo-1-chloroethane |

| (S)-1-bromo-1-chloroethane |

| Palladium |

| Polystyrene |

| Pyrrolizidine |

| (trimethylsilyl)methyl Grignard reagent |

| Vinyl bromide |

| Vinyl chloride |

| Gold |

Spectroscopic Characterization and Analytical Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide insights into molecular structure, bonding, and conformation.

Table 1: Notable Features of the IR Spectrum for Ethene, 1-bromo-1-chloro-

| Spectral Feature | Description | Source |

| Data Source | NIST Chemistry WebBook, Coblentz Society Collection | nist.gov |

| Physical State | Gas (10 mmHg diluted with N₂ to 600 mmHg) | nist.gov |

| Instrument | Dispersive IR Spectrometer | nist.gov |

| Availability | The digitized spectrum is available for viewing and can be downloaded in JCAMP-DX format. nist.gov |

Note: Specific vibrational frequencies are best obtained from the direct analysis of the spectral data file.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another vital technique for analyzing vibrational modes. It is particularly useful for studying the conformational and dynamic behavior of molecules. acs.orgnih.gov For molecules with different rotational isomers (conformers), Raman spectroscopy can be used to determine the relative populations of each form and the thermodynamic parameters associated with their equilibrium. psu.edu

Studies on the related compound 1-bromo-2-chloroethane (B52838) have demonstrated the utility of FT-Raman spectroscopy in investigating conformational changes upon adsorption in different environments, such as zeolites. acs.orgnih.govresearchgate.net These analyses rely on identifying characteristic Raman bands for the C-Br and C-Cl stretching modes of each conformer. psu.edu Although specific Raman spectroscopic studies focused solely on Ethene, 1-bromo-1-chloro- were not found, the principles applied to its structural isomers are directly relevant for its vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Proton (¹H) NMR can be effectively used to distinguish Ethene, 1-bromo-1-chloro- from its isomers, such as 1,1-dichloroethene. chegg.com

The key to this differentiation lies in the distinct chemical environments of the hydrogen atoms in each molecule. In Ethene, 1-bromo-1-chloro-, the two geminal hydrogen atoms are chemically non-equivalent because one is cis to the bromine atom while the other is cis to the chlorine atom. This non-equivalence would result in two separate signals in the ¹H NMR spectrum. Furthermore, these two protons would exhibit spin-spin coupling, causing each signal to appear as a doublet. The differing electronic environments would lead to unique chemical shifts for the hydrogen atoms, providing clear evidence for the 1-bromo-1-chloro substitution pattern. chegg.com

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. researchgate.net For Ethene, 1-bromo-1-chloro-, MS provides unambiguous molecular identification through its unique isotopic signature.

The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br and ⁸¹Br in an ~1:1 ratio; ³⁵Cl and ³⁷Cl in an ~3:1 ratio), results in a characteristic pattern for the molecular ion peak. docbrown.info This pattern allows for the clear identification of the compound and its halogen-containing fragments. docbrown.info While ion trap mass spectrometers are powerful tools for studying gas-phase ion-molecule reactions and gaining mechanistic insights, specific mass spectrometric fragmentation studies for Ethene, 1-bromo-1-chloro- are not detailed in the available literature. researchgate.net However, the principles of fragmentation, often involving the loss of halogen atoms or small neutral molecules, would apply. docbrown.info

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₂H₂BrCl]⁺

| Ion Species | Relative Mass (Da) | Expected Relative Abundance |

| [C₂H₂⁷⁹Br³⁵Cl]⁺ | 141.91 | High (Base Peak) |

| [C₂H₂⁸¹Br³⁵Cl]⁺ | 143.91 | ~98% of base peak |

| [C₂H₂⁷⁹Br³⁷Cl]⁺ | 143.91 | ~32% of base peak |

| [C₂H₂⁸¹Br³⁷Cl]⁺ | 145.91 | ~32% of base peak |

| Note: The m/z 144 peak would be a combination of the [C₂H₂⁸¹Br³⁵Cl]⁺ and [C₂H₂⁷⁹Br³⁷Cl]⁺ ions. |

Advanced Spectroscopic Techniques for Surface Interactions

The study of how molecules interact with solid surfaces is crucial for understanding catalysis, surface modification, and materials science. Advanced spectroscopic techniques are employed to probe these interactions at the atomic level.

Low Energy Electron Diffraction (LEED) is a primary technique for determining the structure of crystalline surfaces. bhu.ac.inwikipedia.orglibretexts.org The method involves directing a collimated beam of low-energy electrons (typically 20-200 eV) at a single-crystal surface and observing the diffraction pattern produced by the elastically back-scattered electrons. bhu.ac.inlibretexts.org The wavelength of these electrons is comparable to interatomic distances, making the technique highly sensitive to the surface's atomic arrangement. reading.ac.uk

Qualitative analysis of the LEED pattern provides information on the symmetry, periodicity, and rotational alignment of the surface atoms or any adsorbed molecules. bhu.ac.inlibretexts.org Quantitative analysis, which involves measuring the intensities of the diffracted beams as a function of electron energy (I-V curves), can yield precise atomic positions. libretexts.orgreading.ac.uk

While specific LEED studies involving the adsorption of Ethene, 1-bromo-1-chloro- on a crystal surface were not identified in the search results, this technique would be highly applicable. Such an experiment could reveal how the molecule orients itself on a substrate (e.g., a metal like copper or a semiconductor like silicon) and whether it forms ordered overlayers, providing fundamental insights into its surface chemistry. worldscientific.comresearchgate.net

Analytical Method Development for Detection and Quantification

The detection and quantification of volatile organic compounds (VOCs) like Ethene, 1-bromo-1-chloro- are commonly achieved using chromatographic techniques, particularly Gas Chromatography (GC).

Gas Chromatography (GC): GC is the preferred analytical method for most volatile organic compounds. cdc.gov The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a column. For haloalkenes, GC is typically coupled with a sensitive detector.

Detectors: While flame ionization detectors (FID) can be used, detectors with high sensitivity for halogenated compounds, such as an electron-capture detector (ECD) or a halogen-sensitive detector (HSD), are preferable. cdc.gov For unambiguous identification and confirmation, coupling GC with a mass spectrometer (GC/MS) is the method of choice. cdc.govnih.gov

Sample Preparation: For environmental samples like water, a purge-and-trap system is a standard sample preparation method. cdc.gov An inert gas is bubbled through the sample, and the volatilized compounds are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC system. nemi.gov For air samples, air can be drawn through an adsorbent tube, followed by thermal or solvent desorption. cdc.govbaua.de

High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, HPLC methods can also be developed. A reverse-phase (RP) HPLC method has been described for the analysis of a related compound, 1-Propene, 1-bromo-1-chloro-. sielc.com This method uses a C18 column (like Newcrom R1) with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com

Below is a table summarizing typical GC operating conditions for the analysis of related volatile organic compounds.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC/MS) | nemi.gov |

| Column | TG-WAX (60 m × 0.32 mm × 1 µm) or similar capillary column | dlu.edu.vn |

| Carrier Gas | Helium | dlu.edu.vn |

| Injection Mode | Purge-and-Trap or Thermal Desorption | cdc.govnemi.gov |

| Temperature Program | Initial temp 40-75°C, followed by a ramp to 220-240°C | baua.dedlu.edu.vn |

| Detector | Mass Spectrometer (MS) operating in Electron Impact (EI) mode | baua.de |

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical tool used to investigate the transformation and degradation pathways of environmental contaminants. nih.goviucc.ac.il By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br, ³⁷Cl/³⁵Cl) within a compound, it is possible to identify the source and track the fate of pollutants. nih.gov During a chemical or biological transformation, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, leading to an enrichment of the heavier isotope in the remaining unreacted compound. This phenomenon is known as kinetic isotope fractionation. researchgate.net

The extent of fractionation is expressed by an isotope enrichment factor (ε), which can be calculated using the Rayleigh equation. researchgate.net Different degradation reactions and pathways (e.g., hydrolysis, dihaloelimination, oxidation, reduction) are often associated with unique and predictable ε values. nih.govbgu.ac.il

Dual-Isotope Analysis: A more powerful approach involves analyzing the isotope fractionation of two different elements within the same molecule (e.g., carbon and bromine, or carbon and chlorine). acs.org Plotting the change in the isotopic composition of one element against the other yields a dual-isotope slope (Λ), where Λ ≈ ε_element1 / ε_element2. researchgate.netnih.gov These slopes can serve as a robust fingerprint for specific reaction mechanisms, helping to distinguish between different transformation pathways occurring in the environment. researchgate.net

The table below presents dual-isotope slopes (Λ) determined for different transformation pathways of 1-bromo-2-chloroethane (BCE).

| Transformation Pathway | Catalyst/Condition | Λ (C/Br) | Λ (C/Cl) | Reference |

|---|---|---|---|---|

| Hydrolytic Dehalogenation | Alkaline Conditions | 21.9 ± 4.7 | ~ ∞ | nih.govbgu.ac.il |

| Hydrolytic Dehalogenation | DhaA enzyme | 19.4 ± 1.8 | ~ ∞ | nih.govbgu.ac.il |

| Dihaloelimination | Cyanocobalamin (B12) | 8.4 ± 1.7 | 2.4 ± 0.3 | nih.govbgu.ac.il |

| Dihaloelimination | Sulfurospirillum multivorans | 7.9 ± 4.2 | 1.5 ± 0.6 | nih.govbgu.ac.il |

This data shows that hydrolytic and dihaloelimination pathways for BCE can be clearly distinguished by their dual-isotope slopes. nih.govbgu.ac.il Similar isotopic analysis could be applied to study the environmental degradation of Ethene, 1-bromo-1-chloro-, providing crucial information on its natural attenuation mechanisms.

Applications in Advanced Materials and Chemical Synthesis

Ethene, 1-bromo-1-chloro- as a Precursor in Fine Chemical Synthesis

Ethene, 1-bromo-1-chloro- serves as a valuable precursor in the multi-step synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. vapourtec.com The presence of both bromine and chlorine atoms on the same carbon of the ethene backbone imparts significant reactivity, allowing it to participate in a variety of organic reactions. cymitquimica.com Halogenated hydrocarbons, such as Ethene, 1-bromo-1-chloro-, are frequently utilized as intermediates in the production of more complex molecules. sinocurechem.com

The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited for selective transformations, a key strategy in fine chemical synthesis. This allows for the sequential introduction of different functional groups, leading to the construction of intricate molecular architectures. While specific, large-scale industrial applications of Ethene, 1-bromo-1-chloro- in fine chemical synthesis are not extensively documented in publicly available literature, its potential as a building block is evident from the synthesis of related multi-halogenated alkenes. For instance, the synthesis of aryl fluoroalkenyl ethers containing chlorine and bromine atoms has been achieved using 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) as a precursor, highlighting the utility of mixed-halogenated ethanes and ethenes in constructing highly functionalized molecules with potential applications in materials science and pharmaceuticals. beilstein-journals.org

Table 1: Examples of Precursor Applications in Fine Chemical Synthesis

| Precursor | Reaction Type | Product Class | Potential Applications |

| Ethene, 1-bromo-1-chloro- | Nucleophilic Substitution | Substituted Alkenes | Pharmaceutical Intermediates, Agrochemicals |

| Halogenated Ethenes | Cross-Coupling Reactions | Functionalized Alkenes | Organic Electronics, Advanced Materials |

| 2-bromo-2-chloro-1,1,1-trifluoroethane | Reaction with Phenols | Aryl Fluoroalkenyl Ethers | Materials Science, Pharmaceuticals |

Development of Novel Reagents and Catalysts

The reactivity of Ethene, 1-bromo-1-chloro- and its derivatives allows for the development of novel reagents with specific applications in organic synthesis. A significant example is the generation of organolithium reagents. Organolithium reagents are powerful tools in organic chemistry, enabling the formation of new carbon-carbon bonds. taylorandfrancis.comorganicchemistrydata.org

A reliable, preparative-scale synthesis of 1-bromo-1-lithioethene has been reported. researchgate.netnih.gov This reagent is generated from a bromoethene precursor and demonstrates remarkable utility in organic synthesis. It undergoes clean 1,2-addition to a range of aldehydes and ketones at very low temperatures (-110 °C) to produce the corresponding 2-bromo-1-alken-3-ols in moderate to excellent yields. researchgate.netnih.gov

Furthermore, 1-bromo-1-lithioethene can be trapped with various other electrophiles, such as acylsilanes, chlorosilanes, tributyltin chloride, and iodine, to yield a variety of 1-substituted 1-bromoethene products. researchgate.netnih.gov This versatility makes it a practical and valuable reagent for the synthesis of complex molecules. The unique properties of 1-bromo-1-lithioethene, including its relatively low basicity at low temperatures and compatibility with common protecting groups, are attributed to its specific crystalline structure where the lithium is coordinatively saturated. researchgate.netnih.gov

While the development of novel reagents from Ethene, 1-bromo-1-chloro- derivatives is documented, its direct application in the synthesis of catalysts is not well-established in the reviewed literature. The use of its saturated analogue, 1-bromo-2-chloroethane (B52838), in the presence of catalysts like aluminum chloride (AlCl₃) or iron halides for certain reactions has been noted, but this does not involve the ethene compound as a component of the catalyst itself. sinocurechem.com

Table 2: Applications of 1-Bromo-1-lithioethene in Organic Synthesis

| Electrophile | Product Type |

| Aldehydes, Ketones | 2-Bromo-1-alken-3-ols |

| Acylsilanes | 1-Silyl-1-bromoethenes |

| Chlorosilanes | 1-Silyl-1-bromoethenes |

| Tributyltin chloride | 1-Stannyl-1-bromoethenes |

| Iodine | 1-Bromo-1-iodoethene |

Synthesis of Heterocyclic Compounds (as an intermediate)

Ethene, 1-bromo-1-chloro- possesses the requisite functionality to serve as an intermediate in the synthesis of various five-membered heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. frontiersin.orgastate.eduresearchgate.net The carbon-carbon double bond and the two halogen atoms provide multiple reactive sites for the construction of heterocyclic rings such as furans, thiophenes, and pyrroles.

While direct and explicit examples of the use of Ethene, 1-bromo-1-chloro- in the synthesis of these heterocycles are not prominently featured in the surveyed literature, its potential can be inferred from established synthetic routes that utilize similar halogenated precursors. For example, the saturated and isomeric analogue, 1-bromo-2-chloroethane, is used in the preparation of heterocyclic compounds and is a key reagent in the synthesis of furan-2-ylacetates. sinocurechem.com

The synthesis of substituted pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. organic-chemistry.orgwikipedia.org Halogenated compounds can be precursors to the necessary dicarbonyl intermediates. Cycloaddition reactions also represent a powerful tool for constructing heterocyclic systems, and the double bond in Ethene, 1-bromo-1-chloro- could potentially participate in such reactions. science.govbeilstein-journals.orgresearchgate.net For instance, pyrroles can be synthesized via [4+2] and [2+2] cycloadditions. wikipedia.org

Similarly, various synthetic routes to thiophenes exist, often involving the reaction of a carbon backbone with a sulfur source. organicchemistrydata.org The reactivity of the carbon-halogen bonds in Ethene, 1-bromo-1-chloro- would allow for nucleophilic substitution by a sulfur-containing nucleophile, which could be a key step in the formation of a thiophene (B33073) ring.

Table 4: Potential Synthetic Routes to Heterocycles Using Ethene, 1-bromo-1-chloro- as an Intermediate

| Heterocycle | General Synthetic Strategy | Potential Role of Ethene, 1-bromo-1-chloro- |

| Furan | Reaction of a 1,4-dicarbonyl precursor with a dehydrating agent | Precursor to the 1,4-dicarbonyl compound through sequential reactions. |

| Pyrrole | Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine | Intermediate in the formation of the 1,4-dicarbonyl starting material. |

| Thiophene | Reaction of a C4 building block with a sulfurizing agent | The C2 unit of the ethene could be incorporated into the C4 backbone of the thiophene ring. |

| Pyrrole | Cycloaddition reactions | The double bond could act as a dienophile or dipolarophile. |

Environmental Chemistry and Degradation Mechanisms

Isotope Fractionation in Degradation Processes

No data is available on the isotope fractionation of carbon, bromine, or chlorine during the degradation of 1-bromo-1-chloroethene. Such studies are crucial for understanding degradation mechanisms in the environment but have not been published for this particular compound.

Environmental Fate Modeling and Pathway Analysis

Due to the absence of fundamental data on its degradation pathways and reaction kinetics, no specific environmental fate models or comprehensive pathway analyses for 1-bromo-1-chloroethene have been developed.

Until further research is conducted and published on "Ethene, 1-bromo-1-chloro-," a comprehensive and scientifically robust article on its environmental chemistry and degradation cannot be provided.

Q & A

Basic: What synthetic strategies are effective for preparing 1-bromo-1-chloroethene, and how can stereochemical outcomes be controlled?

Answer:

The synthesis of 1-bromo-1-chloroethene typically involves halogenation of ethene derivatives. Key considerations include:

- Regioselectivity: Use of radical initiators or electrophilic halogenating agents (e.g., Br₂/Cl₂ mixtures under UV light) to target adjacent positions.

- Stereochemical control: Hyperconjugation effects (as seen in halohydrins) favor gauche configurations due to orbital interactions rather than intramolecular hydrogen bonding .

- Reaction optimization: Temperature and solvent polarity influence halogenation rates. For example, non-polar solvents may reduce side reactions like dihalogenation.

Predicted stereoisomer ratios can be validated via NMR coupling constants and computational modeling (e.g., ACD/Labs Percepta Platform) .

Basic: How is NMR spectroscopy applied to resolve the stereochemistry of 1-bromo-1-chloroethene?

Answer:

- Coupling constants (J-values): Diastereotopic protons in the vinyl region exhibit splitting patterns sensitive to double-bond geometry (E/Z). For example, trans coupling (J ~12–18 Hz) indicates E-configuration .

- Chemical shift anisotropy: Electronegative substituents (Br, Cl) deshield adjacent protons, shifting resonances downfield.

- Comparative analysis: Reference computed NMR spectra (e.g., via DFT) to validate experimental assignments .

Advanced: What computational methods best predict the vibrational spectra of 1-bromo-1-chloroethene, and how do they compare to experimental data?

Answer:

- Method selection: MP2/6-311+G(3df,3pd) effectively models ring vibrations and Fermi resonances in ethene derivatives, as demonstrated for ethene secondary ozonide .

- Validation: Compare computed IR frequencies (C-Br/C-Cl stretches: 550–650 cm⁻¹; C=C stretches: 1600–1650 cm⁻¹) with matrix-isolation FTIR data. Discrepancies >5% suggest anharmonicity or solvent effects.

- Data interpretation: Assign combination bands and overtones using symmetry-adapted perturbation theory (SAPT) .

Advanced: How do bromine and chlorine substituents synergistically influence the reactivity of 1-bromo-1-chloroethene in electrophilic additions?

Answer:

- Electronic effects: The electron-withdrawing nature of Cl and Br increases the electrophilicity of the double bond, accelerating reactions like Diels-Alder cycloadditions.

- Steric vs. electronic trade-offs: Bulkier Br may hinder regioselectivity in polar solvents, favoring Markovnikov addition.

- Mechanistic studies: Use kinetic isotope effects (KIE) and Hammett plots to disentangle electronic contributions. For example, ρ values <0 indicate electrophilic dominance .

Data Contradiction: How should researchers resolve discrepancies in reported bond dissociation energies (BDEs) for 1-bromo-1-chloroethene?

Answer:

- Source validation: Cross-reference experimental BDEs (e.g., from NIST Chemistry WebBook) with high-level computations (CCSD(T)/CBS) .

- Error analysis: Assess experimental conditions (e.g., gas-phase vs. solution measurements). For example, solvent stabilization may lower BDEs by 5–10 kcal/mol.

- Consensus protocols: Use multi-method benchmarks (e.g., combining G4 and W1 theories) to reconcile discrepancies .

Environmental Fate: What degradation pathways are plausible for 1-bromo-1-chloroethene in anaerobic microbial systems?

Answer:

- Reductive dehalogenation: Anaerobic bacteria (e.g., Dehalococcoides) may sequentially remove halogens, as observed in chloroethene degradation to ethene .

- Kinetic barriers: Bromine’s lower electronegativity vs. chlorine may slow debromination. Monitor via qPCR for Dehalobacter spp., which specialize in Br removal.

- Metabolite tracking: Use stable isotope probing (δ¹³C) to distinguish biotic vs. abiotic pathways .

Advanced: Can 1-bromo-1-chloroethene act as a precursor to genotoxic metabolites, and how is this assessed?

Answer:

- Metabolic activation: Analogous to ethene → ethylene oxide, bromine may form bromoepoxides. Test via in vitro cytochrome P450 assays .

- DNA adduct detection: Use ³²P-postlabeling or LC-MS/MS to identify brominated nucleobases.

- Risk extrapolation: Apply linear low-dose models (per IARC Group 3 guidelines) if carcinogenicity data are inconclusive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.